molecular formula C22H32Cl2N2O2 B15192690 1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride CAS No. 87203-79-0

1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride

Cat. No.: B15192690
CAS No.: 87203-79-0
M. Wt: 427.4 g/mol
InChI Key: FRGZCIREMOKBME-UHFFFAOYSA-N
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Description

1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the intermediate: The initial step could involve the reaction of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine to form an imine intermediate.

    Reduction: The imine intermediate can be reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Cyclization: The amine can then be reacted with 1-chloro-4-methylpiperazine under basic conditions to form the final piperazine derivative.

    Salt formation: The final compound can be converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Reduced forms of the compound, potentially affecting the piperazine ring.

    Substitution: Substituted derivatives with various functional groups attached to the aromatic rings or the piperazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various conditions, though specific applications would require further research.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(3,4-Dimethoxyphenyl)-1-phenylethyl)-4-methylpiperazine
  • 1-(2-(3,4-Dimethoxyphenyl)-1-(4-chlorophenyl)ethyl)-4-methylpiperazine
  • 1-(2-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)ethyl)-4-methylpiperazine

Uniqueness

1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride is unique due to the presence of both 3,4-dimethoxyphenyl and 4-tolyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

CAS No.

87203-79-0

Molecular Formula

C22H32Cl2N2O2

Molecular Weight

427.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)ethyl]-4-methylpiperazine;dihydrochloride

InChI

InChI=1S/C22H30N2O2.2ClH/c1-17-5-8-19(9-6-17)20(24-13-11-23(2)12-14-24)15-18-7-10-21(25-3)22(16-18)26-4;;/h5-10,16,20H,11-15H2,1-4H3;2*1H

InChI Key

FRGZCIREMOKBME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C.Cl.Cl

Origin of Product

United States

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